4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is a synthetic compound that belongs to the class of pyrazolo[1,5-a]pyrimidine derivatives.
Mechanism of Action
Target of Action
The primary target of 4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle. It is an appealing target for cancer treatment as it selectively targets tumor cells .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . This inhibition results in a significant alteration in cell cycle progression, leading to apoptosis induction within certain cell lines .
Biochemical Pathways
The compound’s action on CDK2 affects the cell cycle progression pathway . By inhibiting CDK2, the compound disrupts the normal progression of the cell cycle, leading to cell death. This is particularly effective in cancer cells, which rely on rapid cell division for growth .
Pharmacokinetics
In silico admet studies and drug-likeness studies using a boiled egg chart showed suitable pharmacokinetic properties . These properties help predict the structure requirement for the observed antitumor activity .
Result of Action
The result of the compound’s action is a significant inhibition of the growth of certain examined cell lines . Most notably, the compound showed superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2 .
Preparation Methods
The synthesis of 4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide typically involves the condensation of 4-chlorobenzoyl chloride with pyrazolo[1,5-a]pyrimidine-6-amine under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine, and the product is purified by recrystallization or column chromatography .
Chemical Reactions Analysis
4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Cyclization Reactions: It can participate in cyclization reactions to form fused ring systems, which are useful in drug design
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules with potential biological activities
Biology: The compound has shown promise as an inhibitor of certain enzymes, making it a candidate for further biological studies
Medicine: It has been investigated for its anticancer properties, particularly as an inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation
Industry: Its derivatives are used in the development of new materials with unique photophysical properties
Comparison with Similar Compounds
4-chloro-N-(pyrazolo[1,5-a]pyrimidin-6-yl)benzamide is unique due to its specific substitution pattern and biological activity. Similar compounds include:
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also exhibit CDK inhibitory activity but differ in their substitution patterns and biological profiles
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives: These compounds have shown potent anticancer activity and are structurally related to pyrazolo[1,5-a]pyrimidines
The uniqueness of this compound lies in its specific chloro substitution, which enhances its binding affinity and selectivity for CDKs .
Properties
IUPAC Name |
4-chloro-N-pyrazolo[1,5-a]pyrimidin-6-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN4O/c14-10-3-1-9(2-4-10)13(19)17-11-7-15-12-5-6-16-18(12)8-11/h1-8H,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJYKGIJEJPAWRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NC2=CN3C(=CC=N3)N=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.